molecular formula C19H20N2O3S B2882612 N-(3,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 899998-77-7

N-(3,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No. B2882612
CAS RN: 899998-77-7
M. Wt: 356.44
InChI Key: QFENVRKFOZMUET-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is a complex organic molecule. It contains a quinoline moiety, which is a type of heterocyclic aromatic organic compound. It also has a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinoline ring system, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The compound also contains a sulfonamide group attached to the 6-position of the quinoline .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline moiety could potentially undergo electrophilic substitution reactions, while the sulfonamide group might participate in reactions involving the sulfur-nitrogen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms within the molecule .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11-5-6-15(7-12(11)2)21-25(23,24)16-8-14(4)19-17(10-16)13(3)9-18(22)20-19/h5-10,21H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFENVRKFOZMUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16804870

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